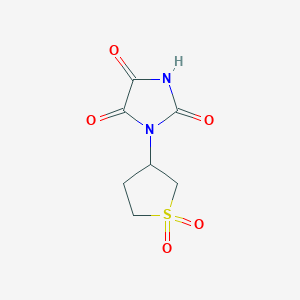![molecular formula C20H18BrN5O5 B2490198 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1052611-33-2](/img/structure/B2490198.png)
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of heterocyclic compounds, including triazoles and their derivatives, have attracted considerable attention due to their wide range of applications in medicinal chemistry, agriculture, and materials science. These compounds are known for their biological activities and potential use in drug design and development (Panchal & Patel, 2011).
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep synthetic routes, starting from simple precursors. For instance, triazole derivatives can be synthesized through cyclization reactions of acrylamides with hydrazine, showcasing the versatility of heterocyclic chemistry in accessing diverse molecular architectures (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical and biological properties. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are instrumental in elucidating the structures of these compounds, revealing details about their molecular geometry, electronic distribution, and potential interaction sites with biological targets (Bhagyasree et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds like triazoles participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, which are fundamental for further chemical modifications and the introduction of pharmacophore elements (Orek et al., 2012).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the compound's formulation, stability, and application in different fields. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal properties and stability of these compounds (Sancak et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox characteristics, are pivotal for the biological activity and interaction of heterocyclic compounds with biological systems. These properties can be tailored through synthetic modifications, enabling the design of compounds with specific biological activities (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. For instance, treatment of related acetamide compounds with Mn(OAc)3 in the presence of Cu(OAc)2 facilitated cyclization, producing erythrinane derivatives, essential in various synthetic applications (Chikaoka et al., 2003).
Chemical Modifications and Derivative Synthesis
- The compound is a precursor for synthesizing various derivatives, such as the formation of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, achieved through cyclization processes. These processes involve reactions with different aromatic aldehydes, showcasing the compound's versatility in creating diverse structures (Panchal & Patel, 2011).
Applications in Drug Synthesis
- The compound plays a role in the synthesis of drugs like crispine A. It undergoes cyclization to form intermediates, which can be reduced to produce the final drug compound. This highlights its importance in medicinal chemistry (King, 2007).
Anticancer Potential
- Derivatives of this compound have shown moderate antitumor potential. For example, compounds with 4-bromophenyl or 3,4-dimethoxyphenyl moieties displayed notable growth inhibitory activities, indicating their relevance in developing new anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).
Pharmaceutical Research
- The compound's derivatives have been explored for their pharmaceutical properties, like antimicrobial activities. This includes studies on how different substitutions on the compound's structure influence its biological activity (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFPRXCLQHFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


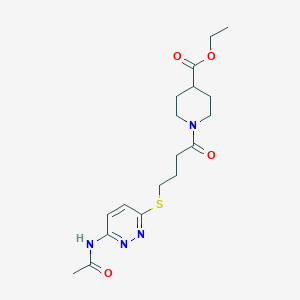
![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

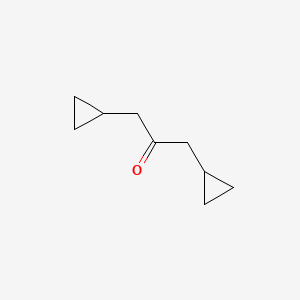
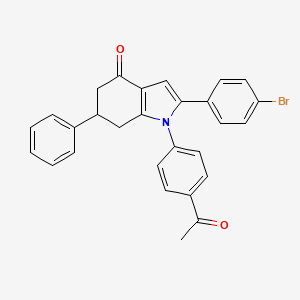
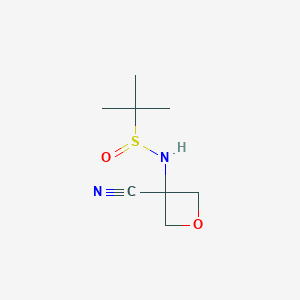


![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
